molecular formula C9H17NO B15255283 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one

Cat. No.: B15255283
M. Wt: 155.24 g/mol
InChI Key: BQHCLIYOJCJECL-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one is a synthetic organic compound characterized by its unique structure, which includes an aminocyclopropyl group attached to a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3,3-dimethylbutan-2-one with a cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth and development.

    1-Aminocyclopropylphosphonic acid: Known for its role in biochemical studies and as a potential therapeutic agent.

Uniqueness: 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminocyclopropyl group with a dimethylbutanone backbone sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-8(2,3)7(11)6-9(10)4-5-9/h4-6,10H2,1-3H3

InChI Key

BQHCLIYOJCJECL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1(CC1)N

Origin of Product

United States

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